molecular formula C11H15ClN2O2 B1469366 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride CAS No. 1284247-69-3

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride

Cat. No.: B1469366
CAS No.: 1284247-69-3
M. Wt: 242.7 g/mol
InChI Key: DFFVDBRFZVSWQH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties are crucial in determining the bioavailability of the compound. The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By acting as a ligand for these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of active metabolites, influencing the overall biochemical pathways. Additionally, this compound has been observed to bind to serotonin and dopamine receptors, affecting neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of serotonin and dopamine in the synaptic cleft . This action can alter cell signaling pathways, affecting mood, cognition, and other neurological functions. Furthermore, this compound has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific receptors, such as serotonin and dopamine receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, it can inhibit the activity of certain enzymes, such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters . These interactions result in changes in gene expression and cellular function, contributing to the overall effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to produce mild stimulant effects, enhancing alertness and cognitive function . At higher doses, it can lead to adverse effects, such as increased anxiety, hyperactivity, and potential toxicity . Threshold effects have been observed, where the compound’s impact on behavior and physiology becomes more pronounced at specific dosage levels. Toxicological studies have highlighted the importance of careful dosage management to avoid adverse effects in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, interactions with cofactors, such as NADPH, play a crucial role in the metabolic processes involving this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules. The localization and accumulation of this compound can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with receptors, enzymes, and other biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell. The subcellular distribution of this compound can affect its efficacy and the nature of its interactions with cellular components .

Properties

IUPAC Name

1-(4-methoxyphenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFVDBRFZVSWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284247-69-3
Record name 1-(4-methoxyphenyl)piperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.